IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name for the compound is 6-chloro-N-cyclohexylpyridazin-3-amine. This name adheres to IUPAC priority rules for heterocyclic amines:
- Pyridazine Core: The parent heterocycle is a six-membered diazine ring with nitrogen atoms at positions 1 and 2.
- Substituent Prioritization: The chloro group at position 6 receives higher priority due to its lower atomic number compared to the amino group at position 3.
- N-Substitution: The prefix "N-cyclohexyl" denotes the cyclohexyl group attached directly to the nitrogen of the 3-amino moiety [6] [10].
Stereochemical configuration is influenced by the cyclohexyl ring, which adopts a chair conformation. The equatorial orientation of the pyridazinyl attachment minimizes steric strain. No chiral centers exist in the molecule, but rotational barriers around the C–N bond between the pyridazine and cyclohexyl groups create atropisomer-like conformers, albeit with low energy differences (< 2 kcal/mol) [10].
Table 1: IUPAC Nomenclature Breakdown
Component | Description |
---|
Parent Heterocycle | Pyridazine |
Position 6 Substituent | Chloro (prefix: 6-chloro) |
Position 3 Substituent | Amino with N-alkylation (prefix: N-cyclohexyl) |
Full Name | 6-chloro-N-cyclohexylpyridazin-3-amine |
Spectroscopic Analysis
FT-IR and NMR Spectral Signatures
FT-IR Spectroscopy (KBr pellet) reveals key functional group vibrations:
- N–H Stretch: Broad band at ³³⁵⁰–³²⁰⁰ cm⁻¹, indicative of the secondary amine (N–H) [7].
- C–H Stretches: Peaks at ²⁹⁵⁰ cm⁻¹ (cyclohexyl C–H asymmetric) and ²⁸⁵⁰ cm⁻¹ (symmetric).
- Pyridazine Ring Vibrations: C=N stretch at ¹⁶⁰⁰ cm⁻¹ and C–Cl stretch at ⁷⁵⁰ cm⁻¹ [3] [7].
NMR Spectra (DMSO-d₆, ³⁰⁰ MHz) provide atomic-level insights:
- ¹H NMR:
- Pyridazine H4 (δ 7.72 ppm, d, J = 9.6 Hz) and H5 (δ 7.05 ppm, d, J = 9.6 Hz) show ortho-coupling.
- N–H proton at δ 6.12 ppm (br s, 1H).
- Cyclohexyl protons appear at δ ³.⁵⁰ ppm (m, 1H, N–CH) and ¹.²–¹.⁸ ppm (m, 10H, ring CH₂) [3] [7].
- ¹³C NMR:
- Pyridazine C3 (δ ¹⁵⁸.⁵ ppm), C6 (δ ¹⁴⁵.⁰ ppm, C–Cl), C4 (δ ¹²⁵.⁵ ppm), and C5 (δ ¹¹⁸.² ppm).
- Cyclohexyl carbons at δ ⁵⁵.⁰ ppm (N–CH) and ²⁵–³³ ppm (CH₂) [3] [4].
Table 2: Key NMR Assignments
Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
---|
¹H | 7.72 | Doublet | Pyridazine H4 |
¹H | 7.05 | Doublet | Pyridazine H5 |
¹H | 6.12 | Broad singlet | N–H |
¹H | 3.50 | Multiplet | Cyclohexyl N–CH |
¹³C | 158.5 | - | Pyridazine C3 (amine site) |
¹³C | 145.0 | - | Pyridazine C6 (Cl site) |
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI) mass spectrometry (70 eV) displays a molecular ion peak at m/z ²¹¹ [M⁺•], consistent with C₁₀H₁₅ClN₄ (exact mass ²¹¹.⁰⁹⁵⁶). Key fragmentation pathways include:
- α-Cleavage: Loss of cyclohexyl radical (C₆H₁₁•) yielding m/z ¹²⁸ [C₄H₃ClN₃]⁺•.
- Pyridazine Ring Fragmentation: Elimination of HCl to form m/z ¹⁷⁵ [C₁₀H₁₄N₄–Cl]⁺, followed by loss of N₂ to m/z ¹⁴⁷ [8].
- Cyclohexyl-Specific Ions: [C₆H₁₁]⁺ (m/z ⁸³) and [C₆H₁₀N]⁺ (m/z ⁹⁶). The nitrogen rule applies (odd m/z for M⁺•, even-electron fragments) due to two nitrogen atoms in the pyridazine core [8].
Computational Chemistry Insights
Density Functional Theory (DFT)-Optimized Geometry
Geometry optimization at the B3LYP/6-31G(d,p) level reveals a near-planar pyridazine ring (dihedral angle < 5°) and equatorial orientation of the cyclohexyl group. Key structural parameters:
- Bond Lengths: N3–C (pyridazine) = 1.342 Å; C6–Cl = 1.738 Å; N–C (cyclohexyl) = 1.450 Å.
- Bond Angles: Cl–C6–N1 = ¹²⁴.⁵°; C3–N–C (cyclohexyl) = ¹²⁵.⁰°.
- Torsional Flexibility: The N–C(cyclohexyl) bond exhibits rotational freedom with a barrier of ~⁴ kcal/mol, facilitating conformational exchange at room temperature [9].
Table 3: DFT-Optimized Geometric Parameters
Parameter | Value |
---|
N3–C (Pyridazine) | 1.342 Å |
C6–Cl | 1.738 Å |
N–C (Cyclohexyl) | 1.450 Å |
Cl–C6–N1 Bond Angle | 124.5° |
Dihedral (Pyridazine-N3–N–C) | 180.0° (anti-periplanar) |
Molecular Electrostatic Potential (MEP) Analysis
MEP mapping (isosurface 0.⁰⁰¹ a.u.) identifies distinct electrophilic/nucleophilic regions:
- Electrophilic Sites: Chlorine atom (σ-hole, +⁴⁵.⁸ kcal/mol) and pyridazine ring C4/C5 (+²⁸.³ kcal/mol).
- Nucleophilic Sites: N3 amine nitrogen (–⁵⁵.² kcal/mol) and N2 pyridazine nitrogen (–³⁸.⁷ kcal/mol).
- Cyclohexyl Influence: The alkyl group induces electron donation, increasing electron density at N3 by ⁰.¹² e⁻ (Mulliken charge) compared to unsubstituted 6-chloropyridazin-3-amine. This polarization facilitates hydrogen bonding and metal coordination at N3 [9].
The MEP-guided reactivity profile aligns with observed ligand–protein interactions in FABP4 inhibition studies, where the chloro group engages in halogen bonding and the amino nitrogen acts as a hydrogen-bond donor [9].